

1,6-Hexanediol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,6-Hexanediol

Cat. No.: B165255

[Get Quote](#)

An In-Depth Technical Guide to **1,6-Hexanediol** (CAS: 629-11-8) for Scientific and Research Applications

Executive Summary

1,6-Hexanediol (HDO) is a linear, bifunctional primary alcohol that serves as a highly versatile building block in polymer chemistry and as a critical investigative tool in modern cell biology. Characterized by its six-carbon aliphatic chain terminating in hydroxyl groups, HDO imparts flexibility, durability, and hydrophilicity to a variety of materials. For researchers and drug development professionals, its utility extends beyond a simple monomer; it is widely employed to probe the material state of biomolecular condensates through the disruption of weak hydrophobic interactions. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications, and its nuanced role in studying liquid-liquid phase separation, emphasizing the causality behind its function and the critical considerations for its experimental use.

Core Chemical Identifiers

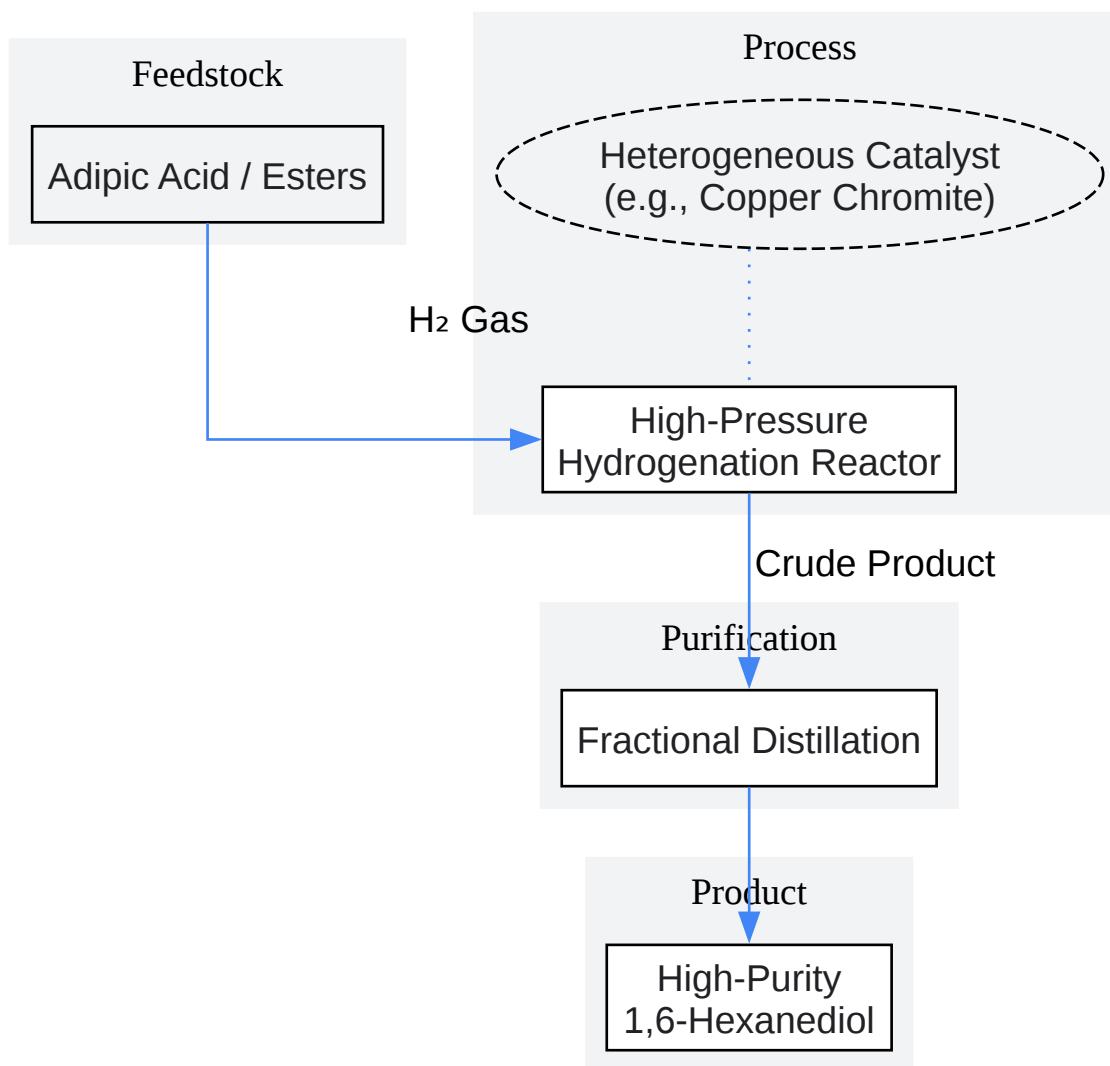
Precise identification is fundamental in scientific research and application. The core identifiers for **1,6-Hexanediol** are summarized below.

Identifier	Value
CAS Number	629-11-8 [1] [2] [3] [4]
Molecular Formula	C ₆ H ₁₄ O ₂ [2] [4] [5]
Molecular Weight	118.17 g/mol [3] [4]
IUPAC Name	Hexane-1,6-diol [2]
Common Synonyms	Hexamethylene glycol, 1,6-Dihydroxyhexane, HDO [1] [2] [6]

Physicochemical Properties

1,6-Hexanediol is a white, waxy crystalline solid at room temperature that becomes a colorless liquid above its melting point.[\[5\]](#)[\[7\]](#) Its properties are dictated by the two terminal hydroxyl groups, which allow for strong hydrogen bonding, and the flexible six-carbon backbone.

Property	Value	Source
Physical State	Solid at 25 °C	[1] [5]
Melting Point	38-45 °C (100-113 °F)	[1] [3] [6]
Boiling Point	250 °C (482 °F) at 1013 hPa	[1] [3] [5] [6]
Density	0.967 g/cm ³ at 25 °C	[1]
Solubility	Miscible in water; soluble in ethanol and acetone	[2] [6] [7]
Vapor Pressure	0.53 mmHg at 20 °C	[3]
Flash Point	136 °C (276.8 °F) closed cup	[5] [6]
Autoignition Temp.	320 °C (608 °F)	[3]


Synthesis and Industrial Production

The primary industrial synthesis of **1,6-Hexanediol** is driven by the need for a high-purity, cost-effective monomer for large-scale polymer production.

Primary Industrial Route: Hydrogenation of Adipic Acid

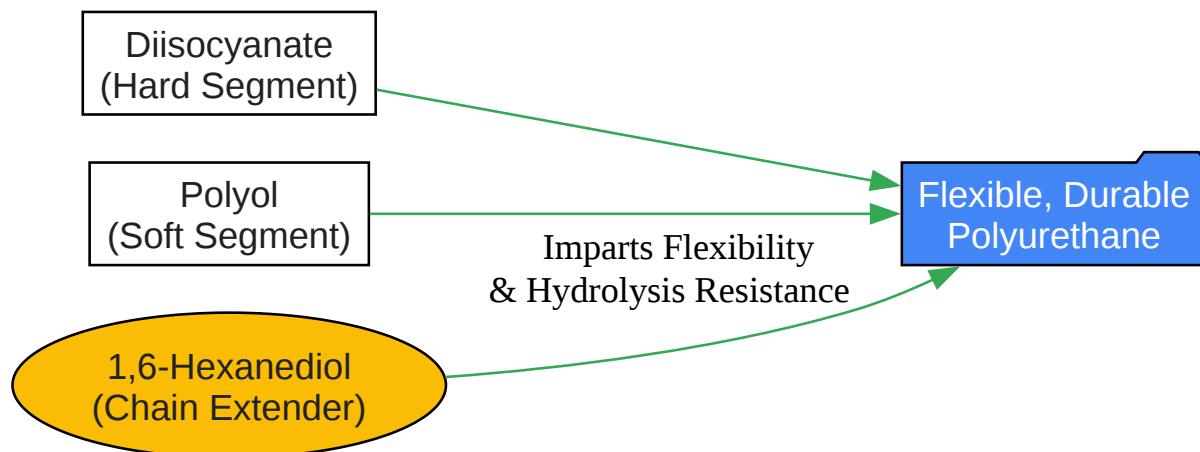
The most common commercial method involves the catalytic hydrogenation of adipic acid or its esters (such as dimethyl adipate).[2][7] This process is favored due to the wide availability of adipic acid, a key precursor in nylon production. The reaction is typically performed at high pressure and temperature using a heterogeneous catalyst.

Causality: The choice of adipic acid as a feedstock is strategic. Its C6 dicarboxylic acid structure directly corresponds to the C6 diol structure of HDO, making the conversion efficient with minimal carbon loss. The hydrogenation process reduces the carboxylic acid functional groups to primary alcohols.

[Click to download full resolution via product page](#)

Caption: Industrial synthesis workflow for **1,6-Hexanediol**.

Emerging Biosynthesis Routes


To reduce reliance on petrochemical feedstocks, significant research is focused on bio-based production pathways. These include the conversion of cellulose-derived intermediates like tetrahydrofuran-dimethanol (THFDM) and the biocatalytic transformation of cyclohexane or n-hexane using engineered microorganisms.^{[8][9][10][11]} These methods represent a more sustainable future for diol production but are not yet as commercially widespread as traditional chemical synthesis.

Applications in Polymer Science and Drug Development

The twin hydroxyl groups of HDO are highly reactive, making it an ideal monomer for polycondensation and polyaddition reactions.

Polyurethanes: In polyurethane synthesis, **1,6-Hexanediol** functions as a chain extender.^{[2][7]}

Causality: During polymerization, HDO reacts with diisocyanate groups. Its linear and flexible six-carbon chain introduces a "soft segment" into the rigid polymer backbone. This molecular architecture is directly responsible for enhancing the resulting polyurethane's flexibility, mechanical strength, and resistance to hydrolysis.^[2]

[Click to download full resolution via product page](#)

Caption: Role of **1,6-Hexanediol** as a chain extender in polyurethanes.

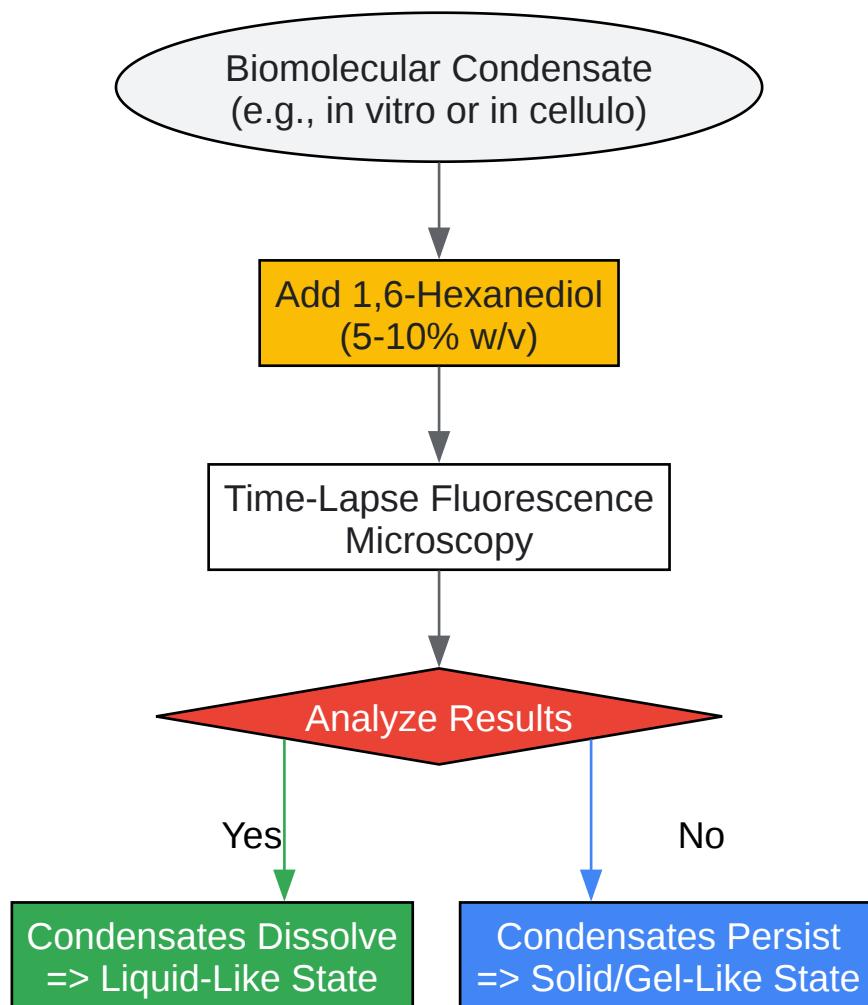
Other Key Applications:

- **Polyesters:** It is a key component in polyester polyols and alkyd resins for coatings and paints, where it improves weather resistance and hardness.[7]
- **Adhesives and Sealants:** HDO is incorporated to increase cohesive strength, flexibility, and water resistance.
- **UV-Curable Coatings:** It serves as a reactive diluent in acrylate-based formulations, providing low shrinkage and enhanced flexibility in the cured films.[7]
- **Pharmaceuticals and Cosmetics:** Due to its low toxicity and solvent properties, it is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as a humectant and solvent in personal care products like creams and lotions.[12]

A Critical Tool in Biomolecular Research

For cell biologists and drug development professionals, one of the most significant applications of **1,6-Hexanediol** is its use as a chemical probe to investigate liquid-liquid phase separation (LLPS).

Mechanism of Action: Many membraneless organelles, or biomolecular condensates (e.g., P-granules, stress granules), are formed and maintained by a network of weak, multivalent protein-protein and protein-RNA interactions. **1,6-Hexanediol** possesses both hydrophobic (the -CH₂- backbone) and hydrophilic (the -OH groups) character. It is widely reported to dissolve liquid-like condensates by disrupting the weak hydrophobic interactions that are critical for their assembly, while leaving more stable, solid-like aggregates intact.[2][13][14]


Experimental Protocol: Testing the Material State of a Biomolecular Condensate

This workflow describes a standard method for using **1,6-Hexanediol** to differentiate between liquid- and solid-like condensates in vitro or in permeabilized cells.

- **Prepare Condensates:** Form the biomolecular condensate of interest in vitro by mixing the purified protein/RNA components under appropriate buffer conditions, or prepare cultured

cells expressing a fluorescently tagged component of the condensate.

- Establish Baseline: Image the condensates using fluorescence microscopy to establish their initial size, number, and morphology.
- Treatment: Add **1,6-Hexanediol** to the sample to a final concentration of 5-10% (w/v). A dose-response curve (e.g., 1%, 2.5%, 5%, 10%) is recommended for robust analysis.
- Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 30 seconds for 5-10 minutes) to monitor the dynamic response of the condensates.
- Analysis and Interpretation:
 - Condensate Dissolution: If the condensates rapidly dissolve upon addition of **1,6-Hexanediol**, it provides strong evidence that their integrity is dependent on weak hydrophobic interactions, characteristic of a liquid-like state.[13]
 - Condensate Persistence: If the condensates remain largely intact, it suggests they are held together by stronger, more stable interactions and may have a more gel-like or solid-like material state.[13]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for probing condensate properties.

Trustworthiness: Critical Caveats and Off-Target Effects

While invaluable, **1,6-Hexanediol** is not a perfectly specific tool, and its effects must be interpreted with caution. As a Senior Application Scientist, it is imperative to highlight that experimental choices have consequences.

- Enzyme Inhibition: Recent studies have demonstrated that **1,6-Hexanediol** can directly and potently impair the activity of enzymes, including kinases and phosphatases, in a dose-dependent manner.^[15] This effect is independent of LLPS and can confound studies on signaling pathways within condensates.

- Chromatin Effects: At higher concentrations, **1,6-Hexanediol** can have the paradoxical effect of inducing chromatin compaction and immobilization, which is contrary to its role as a condensate-dissolving agent.[14]
- Cellular Toxicity: The concentrations required to dissolve condensates can be toxic to live cells over time, necessitating the use of appropriate controls and careful consideration of exposure duration.[14]

Therefore, results obtained using **1,6-Hexanediol** should be validated with orthogonal methods, such as using different aliphatic diols (e.g., 2,5-hexanediol as a negative control) or biophysical techniques.[2]

Safety, Handling, and Environmental Profile

1,6-Hexanediol has a favorable safety profile for a chemical intermediate.

- Human Health: It has very low acute toxicity via oral, dermal, and inhalation routes.[5] It is not considered a skin irritant or sensitizer, but its dust or vapor can cause irritation to the eyes and respiratory tract.[2][5][6][16] Contact with heated material can cause thermal burns. [6]
- Handling: Standard laboratory personal protective equipment (PPE), including safety glasses with side shields and chemical-resistant gloves, should be worn during handling.[5][6][16] Work should be conducted in a well-ventilated area.[5]
- Environmental Profile: **1,6-Hexanediol** is readily biodegradable and is not expected to bioaccumulate.[5][6] Accidental release into the environment poses a low risk to aquatic organisms.[6]

Conclusion

1,6-Hexanediol is a compound of dual identity. In the realm of material science, it is a foundational monomer whose simple, linear structure is key to engineering polymers with desirable flexibility and durability. For researchers at the forefront of cell biology and drug discovery, it has become an indispensable, albeit complex, tool for dissecting the physical nature of cellular organization. A thorough understanding of its chemical properties, reactivity,

and its off-target biological effects is paramount for leveraging its full potential and ensuring the integrity of scientific discovery.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12374, **1,6-Hexanediol**.
- Japan Chemical Industry Association (2012). Product Safety Summary for **1,6-Hexanediol**.
- Wikipedia contributors (2024). **1,6-Hexanediol**. In Wikipedia, The Free Encyclopedia.
- Chen, R., et al. (2018). One-pot biosynthesis of **1,6-hexanediol** from cyclohexane by de novo designed cascade biocatalysis. Green Chemistry, Royal Society of Chemistry.
- Ataman Kimya. **1,6-HEXANEDIOL**.
- Porebski, B., et al. (2023). Molecular insights into the effect of **1,6-hexanediol** on FUS phase separation. The EMBO Journal.
- Ataman Kimya. **1,6-HEXANEDIOL**.
- Stout, S. J., et al. (2015). Process for preparing 1, 6-hexanediol. Google Patents, US8962894B2.
- Carl ROTH (2021). Safety Data Sheet: **1,6-Hexanediol**.
- LANXESS (2015). Product Safety Assessment: **1,6-Hexanediol**.
- Lari, G. M., et al. (2016). Synthesis of **1,6-Hexanediol** from Cellulose Derived Tetrahydrofuran-Dimethanol with Pt-WO_x/TiO₂ Catalysts. ACS Catalysis.
- Düster, R., et al. (2021). **1,6-Hexanediol**, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities. Journal of Biological Chemistry.
- ResearchGate. One-stage synthesis of **1,6-hexanediol** from n-hexane.
- NINGBO INNO PHARMCHEM CO.,LTD. **1,6-Hexanediol**: Understanding its Role in Chromatin Dynamics and Biomolecular Condensates.
- Loba Chemie (2018). SAFETY DATA SHEET: **1,6-HEXANEDIOL FOR SYNTHESIS**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,6-Hexanediol | HO(CH₂)₆OH | CID 12374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,6-Hexanediol - Wikipedia [en.wikipedia.org]
- 3. 1,6-Hexanediol 99 629-11-8 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. jcia-bigdr.jp [jcia-bigdr.jp]
- 6. lanxess.com [lanxess.com]
- 7. atamankimya.com [atamankimya.com]
- 8. One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. US8962894B2 - Process for preparing 1, 6-hexanediol - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. sarchemlabs.com [sarchemlabs.com]
- 13. Molecular insights into the effect of 1,6-hexanediol on FUS phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinfo.com [nbinfo.com]
- 15. 1,6-Hexanediol, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [1,6-Hexanediol CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165255#1-6-hexanediol-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b165255#1-6-hexanediol-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com